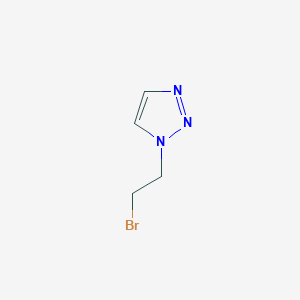

1-(2-Bromoethyl)-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c5-1-3-8-4-2-6-7-8/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLGWYIJLZUOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083172-01-3 | |

| Record name | 1-(2-bromoethyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of 1,2,3 Triazole Scaffolds

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three adjacent nitrogen atoms, is a privileged structural motif in both organic synthesis and materials science. tandfonline.comnih.govacs.org While not commonly found in nature, these aromatic heterocycles are intensely investigated by chemists due to their exceptional properties and the efficiency of their synthesis, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction's reliability, high yield, and tolerance of a wide range of functional groups have made the 1,2,3-triazole a popular linker unit for connecting different molecular fragments. derpharmachemica.com

In the realm of organic synthesis , 1,2,3-triazoles are recognized for their stability towards metabolic degradation, acidic and basic hydrolysis, and redox conditions. nih.gov This inherent stability, coupled with the ability to participate in hydrogen bonding, makes them valuable components in the design of new therapeutic agents. derpharmachemica.com Numerous FDA-approved drugs contain the 1,2,3-triazole moiety, highlighting its importance in medicinal chemistry. tandfonline.com

In materials science , the 1,2,3-triazole ring is prized for its contribution to the development of functional materials. rsc.orgrsc.org The presence of three nitrogen atoms allows the triazole ring to act as a ligand for coordinating with metals, as well as a hydrogen bond donor and acceptor. rsc.org These properties are harnessed in the creation of polymers, functional coatings, and hybrid nanocomposites with applications ranging from anticorrosive and antimicrobial coatings to the development of responsive "foldamers" and multichromophoric covalent ensembles. rsc.orgrsc.org

Halogenated Triazole Derivatives: Expanding Synthetic Possibilities

The introduction of a halogen atom onto a triazole derivative significantly broadens its synthetic utility. Halogenated heterocycles are versatile intermediates in organic synthesis, primarily due to the halogen's ability to function as a good leaving group in nucleophilic substitution reactions or to participate in various cross-coupling reactions. This allows for the straightforward introduction of a wide array of functional groups.

While specific research on a broad range of halogenated triazoles is diverse, the general principles of their reactivity are well-established. The carbon-halogen bond can be targeted for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. This functionalization is crucial for tailoring the properties of the final molecule, be it for enhancing biological activity in a drug candidate or tuning the electronic properties of a material.

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis of 1-(2-Bromoethyl)-1,2,3-triazole and its Derivatives

Crystallographic analysis provides definitive proof of a molecule's structure in the solid state, offering insights into its conformation, bond lengths, bond angles, and the interactions that govern its packing in a crystal lattice.

Single-crystal X-ray diffraction is a powerful technique for elucidating the exact arrangement of atoms in a crystalline solid. For 1,2,3-triazole derivatives, this method has been instrumental in confirming their synthesized structures. nih.govnih.gov Studies on various 1,2,3-triazole derivatives have revealed different crystal systems, including triclinic and monoclinic systems. nih.govresearchgate.netvensel.orgresearchgate.net

For instance, a study on 1-(4-isopropylphenyl)-4-((4-methoxyphenoxy)methyl)-1H-1,2,3-triazole reported its crystallization in the triclinic P-1 space group. researchgate.net In another example, a derivative, 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, was found to adopt a monoclinic crystal system with the P21/c space group. researchgate.net The specific crystal system adopted by a 1,2,3-triazole derivative is influenced by the nature and position of its substituents.

Table 1: Crystallographic Data for Selected 1,2,3-Triazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (1) | Triclinic | Pī | nih.gov |

| 1-(4-isopropylphenyl)-4-((4-methoxyphenoxy)methyl)-1H-1,2,3-triazole | Triclinic | P-1 | researchgate.net |

| 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde | Monoclinic | P21/c | researchgate.net |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | Monoclinic | P2₁/n | vensel.org |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (3) | Triclinic | P-1 | researchgate.net |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione (1) | Monoclinic | P21 | researchgate.net |

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In the crystals of 1,2,3-triazole derivatives, hydrogen bonds and van der Waals forces are the dominant interactions that dictate the crystal packing. researchgate.net The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, playing a crucial role in the formation of supramolecular structures. nih.gov

The conformation of a molecule, or its spatial arrangement of atoms, can be definitively determined in the solid state through X-ray crystallography. For derivatives of 1,2,3-triazole, the planarity of the triazole ring is a key feature, although the substituents attached to it can adopt various conformations. researchgate.net

In some derivatives, the triazole ring and adjacent aromatic rings are twisted relative to each other. researchgate.net For example, in a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the triazole and indole (B1671886) rings were found to be twisted. researchgate.net The specific conformation adopted in the solid state is the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of synthesized 1,2,3-triazole derivatives and to assess their purity. nih.govmdpi.comrsc.org The chemical shifts (δ) of the protons and carbons in the NMR spectrum are indicative of their electronic environment.

In the ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazoles, a characteristic singlet signal for the H-5 proton of the triazole ring typically appears in the range of δ 8.00–8.75 ppm. mdpi.com The signals for the protons of the bromoethyl group in this compound would be expected to appear as triplets due to spin-spin coupling with the adjacent methylene (B1212753) protons.

The ¹³C NMR spectra of 1,4-disubstituted 1,2,3-triazoles show characteristic signals for the C4 and C5 carbons of the triazole ring in the ranges of δ 139.27–148.64 ppm and δ 122.46–127.49 ppm, respectively. mdpi.com These spectral data provide unequivocal evidence for the formation of the desired triazole ring system.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,3-Triazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.74 (s, 1H, C=CH), 7.29-7.44 (m, 10H, Ar-H), 5.57 (s, 2H, CH₂) | 148, 134, 130, 129, 128, 128, 125, 119, 54 | rsc.org |

| 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | CDCl₃ | 7.74 (d, 2H), 7.69 (s, 1H), 7.40-7.29 (m, 7H), 5.57 (s, 2H) | 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54 | rsc.org |

| 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | CDCl₃ | 8.27 (d, 2H), 7.99 (d, 2H), 7.85 (s, 1H), 7.29-7.44 (m, 5H), 5.63 (s, 2H) | 147, 146, 136, 134, 129.33, 129.09, 128, 126, 124, 121, 54 | rsc.org |

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms in a molecule. rsc.orgrsc.org

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This helps in tracing out the proton-proton spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between a proton and the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

The application of these 2D NMR techniques provides a comprehensive and unambiguous elucidation of the molecular structure of this compound and its derivatives in solution. rsc.org

Temperature-Dependent NMR Studies for Dynamic Processes

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as conformational changes or tautomerism, which may occur on the NMR timescale. For this compound, such studies could probe the rotational dynamics around the single bonds, specifically the N1-C(ethyl) and C(ethyl)-C(bromo) bonds.

While specific variable-temperature NMR studies on this compound are not extensively reported in the literature, research on similar triazole systems demonstrates the utility of this method. In principle, as the temperature is lowered, the rate of rotation around these bonds would decrease. If the rotational barrier is sufficiently high, what appears as a single set of averaged signals at room temperature might resolve into distinct signals for each conformer at lower temperatures. Conversely, at higher temperatures, distinct signals might coalesce as the exchange rate increases. For some triazole derivatives, however, NMR studies across different temperatures have shown only negligible changes in chemical shifts, indicating rapid rotation or a low energy barrier between conformers even at reduced temperatures.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectra of this compound are expected to exhibit distinct bands corresponding to the triazole ring, the bromoethyl side chain, and the C-Br bond.

Assignments for the primary vibrational modes are based on established data for triazoles and alkyl halides.

C-H Stretching: Aromatic C-H stretching from the triazole ring typically appears above 3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group (-CH₂-CH₂-) is expected in the 2850-3000 cm⁻¹ region.

N=N and C=N Stretching: The triazole ring's double bond stretching vibrations (N=N and C=N) are characteristic and often observed in the 1400-1600 cm⁻¹ region.

Ring Vibrations: The triazole ring itself has several deformation and breathing modes, with a notable band often seen around 1530 cm⁻¹.

CH₂ Bending: The scissoring and wagging modes of the methylene groups in the ethyl chain typically occur around 1465 cm⁻¹ and in the 1200-1300 cm⁻¹ range, respectively.

C-N Stretching: The stretching vibration of the C-N bond linking the ethyl group to the triazole ring is expected in the 1100-1250 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond gives rise to a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

The following table summarizes the anticipated key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| C-H Stretch (Aromatic) | Triazole Ring | 3100 - 3155 | |

| C-H Stretch (Aliphatic) | -CH₂-CH₂- | 2850 - 3000 | |

| N=N / C=N Stretch | Triazole Ring | 1400 - 1600 | |

| Ring Deformation | Triazole Ring | ~1530 | |

| CH₂ Scissoring | -CH₂- | ~1465 | |

| C-N Stretch | Triazole-Ethyl | 1100 - 1250 | |

| C-Br Stretch | -CH₂Br | 500 - 600 |

This table is generated based on typical frequencies for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₄H₆BrN₃.

Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with near-equal natural abundance (50.69% and 49.31%, respectively), the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion will appear as a pair of peaks (M⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units. HRMS can measure these masses with precision to four or more decimal places, allowing for unambiguous elemental composition determination.

The expected exact masses for the molecular ion are calculated as follows:

| Molecular Ion | Isotopes | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₄H₆⁷⁹BrN₃ | 175.9800 |

| [M+2]⁺ | C₄H₆⁸¹BrN₃ | 177.9779 |

This table presents the calculated theoretical exact masses for the two major isotopic peaks of the molecular ion.

An experimental HRMS measurement matching these theoretical values to within a few parts per million (ppm) provides definitive validation of the compound's elemental composition.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the aromatic triazole ring.

Similar to other 1,2,3-triazole derivatives, the UV-Vis spectrum is expected to be dominated by a strong absorption band in the ultraviolet region. This absorption corresponds primarily to a high-energy π → π* electronic transition within the conjugated system of the triazole ring. The presence of the bromoethyl substituent is not expected to significantly shift the primary absorption maximum compared to the parent 1H-1,2,3-triazole.

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) | Reference |

| π → π* | 1,2,3-Triazole Ring | ~205 - 215 |

This table outlines the principal electronic transition expected for the compound.

Computational and Theoretical Studies of 1 2 Bromoethyl 1,2,3 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules like 1-(2-Bromoethyl)-1,2,3-triazole.

DFT calculations are instrumental in predicting the electronic characteristics of this compound. Key properties include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap suggests higher reactivity. dergipark.org.trnih.gov For 1,2,3-triazole derivatives, the HOMO is often localized on the triazole ring and any electron-donating substituents, while the LUMO is distributed over the ring and electron-withdrawing groups. In this compound, the lone pairs of the nitrogen and bromine atoms would significantly contribute to the HOMO, while the LUMO would likely be centered on the triazole ring and the C-Br antibonding orbital.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For a typical 1,2,3-triazole derivative, the region around the nitrogen atoms (N2 and N3) is electron-rich (negative potential), making it susceptible to electrophilic attack and capable of coordinating to metal centers. nih.govnih.gov Conversely, the hydrogen atoms of the triazole ring and the alkyl chain exhibit positive potential. The bromine atom in this compound would introduce a region of negative potential (the lone pairs) and a region of positive potential (the σ-hole), making it a potential site for both electrophilic and nucleophilic interactions, including halogen bonding.

Table 1: Predicted Electronic Properties of 1,2,3-Triazole Derivatives from DFT Studies This table is a representative summary based on findings for various 1,2,3-triazole derivatives and is intended to approximate the expected values for this compound.

| Property | Predicted Characteristic for this compound | Significance |

| HOMO Energy | Relatively high due to nitrogen and bromine lone pairs | Indicates electron-donating capability |

| LUMO Energy | Moderately low, influenced by the triazole ring and C-Br bond | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity | Lower gap implies higher reactivity nih.gov |

| MEP Negative Regions | Around N2, N3 of the triazole ring and the bromine atom | Sites for electrophilic attack and metal coordination nih.govnih.gov |

| MEP Positive Regions | On CH protons and a potential σ-hole on bromine | Sites for nucleophilic attack |

Theoretical calculations are pivotal in elucidating the mechanisms of reactions involving 1,2,3-triazoles. For instance, DFT has been used extensively to study the mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov These studies have detailed the energies of intermediates and transition states, confirming the stepwise nature of the reaction.

For this compound, DFT could be employed to model its subsequent reactions, such as nucleophilic substitution at the bromoethyl side chain. Calculations could predict the activation barriers for SN2 reactions with various nucleophiles, helping to understand the compound's reactivity as an alkylating agent. Furthermore, theoretical studies can explore the potential for intramolecular reactions, such as the formation of a triazolium salt through cyclization, and determine the energetic feasibility of such pathways.

Molecular Modeling of Intermolecular Interactions (e.g., with non-biological receptors or surfaces)

Molecular modeling techniques, including DFT and molecular dynamics, can simulate the interactions between this compound and various surfaces or receptor-like molecules. nih.gov The triazole ring can participate in hydrogen bonding (with the CH groups) and coordination with metal ions (via the nitrogen atoms). nih.gov The bromoethyl group adds the possibility of halogen bonding, an interaction where the electrophilic region (σ-hole) on the bromine atom interacts with a nucleophile.

These models can predict the binding affinity and orientation of the molecule on a surface, which is relevant for applications in materials science. For example, the interaction of triazole derivatives with metal surfaces can be modeled to understand their potential as corrosion inhibitors.

Theoretical Elucidation of Reactivity and Selectivity

Theoretical methods provide a quantitative framework for understanding the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as global hardness and softness, electrophilicity, and Fukui functions, can predict the most reactive sites within the molecule. nih.gov

The triazole ring itself is generally aromatic and stable, but the N2 and N3 positions are nucleophilic. nih.gov The bromoethyl side chain, however, introduces a reactive site for nucleophilic substitution. Computational studies can predict the regioselectivity of reactions, for instance, whether a reagent will preferentially attack the triazole ring or the side chain. In reactions involving both the triazole and the bromoethyl group, theoretical calculations can help to rationalize the observed product distribution.

Benchmarking of Computational Methods for Triazole Systems

The accuracy of computational predictions heavily depends on the chosen theoretical method and basis set. Several studies have benchmarked different DFT functionals for their performance in describing the properties of 1,2,3-triazoles. rsc.org For example, while standard hybrid functionals like B3LYP are widely used, range-separated functionals such as CAM-B3LYP and ωB97X-D have been shown to provide more accurate descriptions of electronic excitations and long-range interactions in some triazole-based systems. rsc.org Such benchmarking studies are crucial for ensuring the reliability of theoretical predictions for new molecules like this compound and for guiding the selection of the most appropriate computational methodology for a given research question.

Coordination Chemistry and Supramolecular Assemblies

Ligand Design and Synthesis Utilizing 1-(2-Bromoethyl)-1,2,3-triazole Scaffolds

The this compound molecule is a valuable precursor in the synthesis of bespoke ligands for metal coordination. The presence of the bromoethyl group provides a convenient handle for further functionalization, allowing for the introduction of various donor groups and the construction of polydentate ligand systems.

N-Coordination Sites of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring, a core component of the scaffold, possesses two nitrogen atoms, N2 and N3, that can potentially coordinate to a metal center. acs.org The coordination preference is often influenced by the steric and electronic environment of the ligand and the nature of the metal ion. In the vast majority of 1,2,3-triazole-based complexes, coordination occurs through the more basic N3 position. acs.org However, chelation can induce coordination through the N2 atom. acs.org This versatility in coordination modes is a key feature in the design of ligands based on the this compound framework, enabling the formation of complexes with distinct geometries and reactivities. For instance, the coordination of silver ions to macrocyclic systems containing 1,2,3-triazole rings has been shown to involve the nitrogen atoms of the triazole moieties. ias.ac.in

Development of Triazolylidene Ligands from this compound Derivatives

Beyond simple N-coordination, the this compound scaffold can be elaborated to form 1,2,3-triazolylidene ligands, a class of N-heterocyclic carbenes (NHCs). These mesoionic carbenes are known for their strong σ-donating properties. The synthesis of such ligands typically involves the alkylation or arylation of the triazole ring, followed by deprotonation to generate the carbene, which can then be stabilized by coordination to a metal center. ias.ac.innih.gov Silver(I) complexes of 1,2,4-triazole (B32235) derived NHCs have been synthesized and shown to be effective transmetalating agents for the preparation of gold(I) and copper(I) complexes. ias.ac.in

Formation and Characterization of Metal Complexes

The tailored ligands derived from this compound readily form complexes with a wide array of transition metals. The resulting complexes exhibit a range of coordination geometries and electronic properties, which are dictated by the nature of the metal, the ligand architecture, and the reaction conditions.

Transition Metal Complexes (e.g., Ni, Pd, Pt, Rh, Ru, Co, Au, Ag, Zn)

Ligands incorporating the 1,2,3-triazole motif have been successfully used to synthesize complexes with a variety of transition metals. For example, chelating 1,4-disubstituted mono- and bis-1,2,3-triazole-based ligands have been used to prepare copper(II) and zinc(II) complexes. rsc.org Similarly, new 1,2,3-triazole ligands have been reacted with palladium and platinum precursors to yield mononuclear cis-dichloro complexes. rsc.org Rhodium(I) and iridium(I) complexes containing mixed pyrazolyl-1,2,3-triazolyl ligands have also been reported. researchgate.net Furthermore, photoactivatable ruthenium(II) complexes bearing benzothiazolyl-1,2,3-triazole chelators have been developed for potential therapeutic applications. nih.gov The synthesis of silver(I) and gold(I) complexes with mesoionic carbenes of the 1,2,3-triazole-5-ylidene type has also been achieved. nih.gov Additionally, cobalt(II) and nickel(II) mixed-ligand complexes with 1,2,3-triazole have been synthesized and characterized. nih.gov While there is a wealth of information on various substituted triazoles, specific examples detailing the complexation of ligands directly derived from this compound with all the listed metals are not extensively documented in the reviewed literature. However, the known reactivity of the bromoethyl group allows for its conversion into other functional groups, which can then coordinate to metals like samarium.

Coordination Modes and Geometries (e.g., Octahedral, Dithiolate Coordination)

The coordination of ligands derived from this compound to metal centers can result in various geometries. Octahedral coordination is a common motif, as seen in photoactive ruthenium(II) complexes with benzothiazolyl-1,2,3-triazole chelators. nih.gov In these complexes, the ruthenium center is typically coordinated to multiple ligands, resulting in a six-coordinate geometry.

Another important coordination mode involves dithiolate functionalities. While not directly present in the parent this compound, the bromoethyl group can be chemically modified to introduce sulfur-containing moieties. A synthetic route to 1H-1,2,3-triazole-4,5-dithiols has been developed, and these ligands have been used to coordinate Ni(II), Pd(II), Pt(II), and Co(III) through the dithiolate unit. mdpi.com This demonstrates the potential for creating dithiolate complexes starting from the this compound scaffold.

The table below summarizes the coordination geometries observed in various transition metal complexes containing 1,2,3-triazole-based ligands.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Ru(II) | Benzothiazolyl-1,2,3-triazole | Octahedral | nih.gov |

| Rh(I) | Pyrazolyl-1,2,3-triazole | Not specified | researchgate.net |

| Ir(I) | Pyrazolyl-1,2,3-triazole | Not specified | researchgate.net |

| Ni(II) | 1,2,3-Triazole | Octahedral | nih.gov |

| Pd(II) | 1,2,3-Triazole | Square Planar | rsc.org |

| Pt(II) | 1,2,3-Triazole | Square Planar | rsc.org |

| Au(I) | 1,2,3-Triazol-5-ylidene | Linear | nih.gov |

| Ag(I) | 1,2,3-Triazol-5-ylidene | Linear | nih.gov |

| Zn(II) | 1,2,3-Triazole | Not specified | rsc.org |

| Co(II) | 1,2,3-Triazole | Octahedral | nih.gov |

Electronic Properties of Metal-Triazole Complexes (e.g., Cyclic Voltammetry, UV/Vis, EPR Spectroscopy)

The electronic properties of metal complexes derived from this compound are of significant interest as they determine the potential applications of these materials in areas such as catalysis and photochemistry.

Cyclic Voltammetry: This technique is used to probe the redox behavior of the metal complexes. For instance, cyclic voltammograms of palladium and platinum complexes with 1-aryl-4-(2-pyridyl)-1,2,3-triazole ligands show reduction processes at negative potentials. rsc.org Coordination of the metal centers leads to a significant anodic shift of these reduction potentials, which is attributed to the σ-polarization induced by the metal. rsc.org

UV/Vis Spectroscopy: The UV/Vis absorption spectra of these complexes provide information about the electronic transitions within the molecule. The spectra of palladium and platinum complexes with pyridyl-triazole ligands have been studied, revealing insights into their electronic structure. rsc.org

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes. High-frequency EPR studies have been conducted on complexes of a triazolyl-substituted nitronyl nitroxide radical with metal ions, revealing details about the magnetic interactions within the molecules. nih.gov

The following table presents a summary of the electronic properties of selected metal-triazole complexes.

| Complex Type | Technique | Key Findings | Reference |

| Pd(II) and Pt(II) pyridyl-triazole complexes | Cyclic Voltammetry | Ligand-based reductions at negative potentials; anodic shift upon coordination. | rsc.org |

| Pd(II) and Pt(II) pyridyl-triazole complexes | UV/Vis Spectroscopy | Characterization of electronic transitions. | rsc.org |

| Metal complexes with triazolyl-substituted nitronyl nitroxide | EPR Spectroscopy | Characterization of magnetic exchange interactions. | nih.gov |

Supramolecular Chemistry Involving 1,2,3-Triazole Rings

The 1,2,3-triazole ring is a key player in supramolecular chemistry due to its distinct electronic properties, which facilitate a range of non-covalent interactions. These interactions are fundamental to the self-assembly of oligomers, polymers, and complex molecular architectures.

Hydrogen Bonding and Dipole Interactions in Self-Assemblies

The 1,2,3-triazole moiety possesses a significant dipole moment, with estimates for the parent 1H-1,2,3-triazole being around 4.55 D. researchgate.net This high polarity arises from the arrangement of the nitrogen atoms within the ring, leading to a polarized C-H bond at the C5 position. This polarized C-H bond can act as a hydrogen bond donor, a feature that has been extensively exploited in anion recognition and the formation of supramolecular assemblies. rsc.orgrsc.org

Table 2: Dipole Moments of Selected Azole Compounds

| Compound | Calculated Dipole Moment (D) | Reference |

| 1H-1,2,3-Triazole | 4.55 | researchgate.net |

| 1,2,4-Triazole | 2.33 | nih.gov |

| Pyrrole | 1.93 | nih.gov |

| Imidazole | 3.84 | nih.gov |

This table provides comparative dipole moments to highlight the polarity of the 1,2,3-triazole ring.

π-π Stacking Interactions in Oligomers and Polymers

The aromatic nature of the 1,2,3-triazole ring allows it to participate in π-π stacking interactions, which are a significant driving force in the organization of oligomers and polymers. These interactions, where the π-electron systems of adjacent rings overlap, contribute to the stability and morphology of the resulting supramolecular structures. researchgate.net

In the solid state, π-π stacking can lead to the formation of layered or columnar structures. For example, in some triazole derivatives, centrosymmetric π-π stacking interactions are observed with ring-centroid separations around 3.895 Å. researchgate.net The presence of substituents on the triazole ring can influence the geometry and strength of these interactions. For instance, intramolecular π-π stacking has been observed in rhenium(I) complexes of bi-(1,2,4-triazole) ligands, affecting their photophysical properties. rsc.org In polymers containing 1,2,3-triazole units, these stacking interactions, in conjunction with hydrogen bonding, can lead to the formation of well-defined nanostructures. rsc.org The bromoethyl group in this compound would likely influence the packing and stacking arrangements due to steric and electronic effects.

Table 3: Representative π-π Stacking Distances in Triazole-Containing Structures

| System | Centroid-to-Centroid Distance (Å) | Type of Interaction | Reference |

| 1-Phenyl-4-(nicotinoyloxymethyl)-1,2,3-triazole | 3.895 | Intermolecular | researchgate.net |

| Triazole-bridged Zinc Dimer | 3.33 | Intermolecular | nih.gov |

| Copper(I) Coordination Polymer | 3.633 - 3.846 | Inter- and Intralayer | researchgate.net |

This table provides examples of π-π stacking distances found in the crystal structures of various triazole-containing compounds.

Dimerization Equilibria of Triazole-Metal Complexes

Metal complexes of triazole-based ligands can undergo dimerization in solution, a process governed by an equilibrium between monomeric and dimeric species. This equilibrium can be influenced by factors such as the nature of the metal ion, the ligand structure, solvent, and temperature.

For example, a palladium chloride complex with a 1,4-disubstituted 1H-1,2,3-triazole ligand was found to form a dimeric structure, PdCl₂-L₂, through weak Pd-N coordination bonds. nih.gov Similarly, cobalt(III) complexes of 1H-1,2,3-triazole-4,5-dithiolates have been shown to exist in a monomer-dimer equilibrium that can be studied by temperature-dependent NMR and UV/Vis spectroscopy. rsc.org In some cases, the formation of dimers has been observed only in the solid state for certain pyridin-2-yl-1,2,4-triazole compounds. acs.org

Applications in Advanced Materials Science and Polymer Chemistry

Functional Polymers and Hybrid Nanocomposites

The ability to precisely modify polymers and create advanced composite materials is a cornerstone of modern materials science. 1-(2-Bromoethyl)-1,2,3-triazole serves as a key intermediate in the development of these next-generation materials.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a premier method for polymer functionalization due to its high efficiency, selectivity, and mild reaction conditions. nih.govsciencedaily.comresearchgate.net This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govsciencedaily.com While this compound does not directly participate in the canonical click reaction as an azide (B81097) or alkyne, its bromoethyl group makes it an excellent precursor for creating click-reactive polymers.

The functionalization process typically involves two main strategies:

Grafting-to Approach: A polymer backbone containing alkyne or azide groups is reacted with the triazole derivative. In this case, the bromine on this compound can be converted to an azide group (e.g., by reaction with sodium azide). This newly formed azido-functionalized triazole can then be "clicked" onto a polymer chain containing alkyne groups.

Grafting-from Approach: The bromoethyl group can be used to initiate a polymerization reaction from a surface or another polymer, or it can react with a pre-existing polymer to introduce the triazole moiety. For example, the bromine can be displaced by a nucleophilic group on a polymer chain.

The incorporation of the 1,2,3-triazole ring into polymer structures enhances their physical and chemical properties, making them suitable for specialized applications. rsc.org

Poly-1,2,3-triazoles are a class of polymers where the triazole ring constitutes a significant part of the polymer backbone. nih.gov These materials are noted for their high thermal stability and potential as functional polymers. nih.gov The synthesis often involves the step-growth polymerization of monomers containing both an azide and an alkyne group, or the reaction of diazide and dialkyne monomers. nih.gov

Monomers derived from this compound can be designed for such polymerizations. For instance, the bromoethyl group can be chemically modified to introduce an alkyne or an azide, creating an A-B type monomer that can undergo self-polymerization via CuAAC. The resulting poly-1,2,3-triazoles possess a high density of triazole units, leading to materials with unique properties. nih.gov

| Polymerization Method | Monomer Type | Key Feature of Resulting Polymer | Reference |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Diazides and Dialkynes | 1,4-disubstituted triazole units in backbone | nih.gov |

| Huisgen Cycloaddition (Thermal) | Monomers with azide and alkyne | Mixture of 1,4- and 1,5-disubstituted triazole units | nih.gov |

| Ring-Opening Metathesis Polymerization (ROMP) | Strained cyclic monomers with triazole | Controlled molecular weight and architecture | rsc.org |

Table 1: Methods for Synthesizing Poly-1,2,3-triazole-Based Materials.

Hybrid nanocomposites, which combine inorganic nanoparticles with a polymer matrix, offer a synergistic combination of properties. The 1,2,3-triazole linkage is highly effective for covalently connecting these two disparate phases, ensuring strong interfacial adhesion and efficient stress transfer. rsc.org This chemistry is applicable to a wide range of inorganic materials, including metal oxides and carbon nanotubes. rsc.org

The synthetic strategy involves functionalizing the nanoparticle surface with either azide or alkyne groups. A polymer, functionalized with the complementary group, is then attached via the CuAAC reaction. This compound can be used to functionalize either the polymer or the nanoparticle surface. Its bromoethyl group can react with surface hydroxyl or amine groups on nanoparticles (e.g., silica, iron oxide) to anchor the triazole moiety, which can then be further modified for click reactions. This approach leads to the formation of well-dispersed, stable nanocomposites for high-performance applications. rsc.org

Functional Coatings

The inherent properties of the 1,2,3-triazole ring, such as its polarity, ability to coordinate with metal ions, and chemical stability, make it an excellent component for advanced functional coatings. rsc.org

Triazole derivatives have been extensively reported as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. nih.gov The nitrogen atoms in the triazole ring can coordinate with metal atoms on the surface, forming a protective, passivating film that acts as a barrier to corrosive agents. nih.gov

By incorporating this compound into a coating formulation (e.g., an epoxy or polyurethane resin), the triazole units become tethered to the polymer matrix. The bromoethyl group provides a reactive site for this incorporation. This ensures that the corrosion inhibitor does not leach out over time, providing long-lasting protection.

Furthermore, the triazole ring exhibits anti-fouling properties. rsc.org Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant problem in marine environments. Coatings containing triazole derivatives can deter the settlement of bacteria and other fouling organisms, a property attributed to the specific chemical nature of the triazole heterocycle.

| Coating Property | Mechanism | Role of Triazole | Reference |

| Anti-Corrosion | Formation of a protective film on the metal surface. | The triazole nitrogen atoms coordinate with surface metal ions, creating a stable barrier layer. | nih.gov |

| Anti-Fouling | Disruption of microbial settlement and adhesion. | The triazole moiety exhibits intrinsic anti-microbial and anti-fouling activity. | rsc.org |

Table 2: Functional Properties of Triazole-Based Coatings.

Smart coatings that can autonomously repair damage are a major area of materials research. One promising approach involves encapsulating a healing agent within micro- or nanocapsules dispersed in the coating matrix. When the coating is scratched or cracked, the capsules rupture, releasing the healing agent to fill the defect.

Triazole derivatives have been successfully used as healing agents in self-healing anti-corrosion coatings. nih.gov In one strategy, polyurethane microcapsules containing triazole derivatives are embedded in a coating. nih.gov Upon damage, the triazoles are released and migrate to the exposed metal surface, forming a protective film that halts corrosion. The compound this compound, with its potential for further functionalization, could be adapted for such systems, potentially reacting with the polymer matrix upon release to covalently seal the damaged area. This dual action—passivating the metal and repairing the polymer—makes triazole-based systems highly effective for creating durable, self-healing coatings. nih.govrsc.org

Chemosensors and Synthetic Receptors

The 1,2,3-triazole moiety is a cornerstone in the development of sophisticated chemosensors and synthetic receptors. Its nitrogen-rich heterocyclic structure can engage in various non-covalent interactions, including hydrogen bonding and metal coordination, making it an excellent recognition element.

The design of chemosensors based on the 1,2,3-triazole scaffold hinges on its ability to act as a selective binding site for specific analytes, such as metal ions and anions. rsc.org The synthesis of these sensors frequently employs the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, which allows for the straightforward and high-yield creation of 1,4-disubstituted triazoles. rsc.org This methodology enables the modular assembly of a receptor unit (the triazole) with a signaling unit (a chromophore or fluorophore).

The triazole ring serves as an effective ligand for various metal ions. For instance, triazole-based sensors have demonstrated high selectivity and sensitivity for hazardous heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺). rsc.orgcsic.es The sensing mechanism often involves the coordination of the metal ion with the nitrogen atoms of the triazole ring, which perturbs the electronic structure of the attached signaling unit, resulting in a detectable change in color (colorimetric) or fluorescence (fluorometric). rsc.org Job's plot analysis of these sensor-ion interactions frequently reveals a 1:1 binding stoichiometry. csic.es

Researchers have engineered these sensors to be highly specific. For example, a chalcone-based 1,2,3-triazole derivative was shown to selectively recognize Pb(II) and Cu(II) ions. rsc.org In another design, a triazole-based sensor was developed for the reversible detection of fluoride (B91410) (F⁻) and metal ions like Cu²⁺ and Zn²⁺, operating as a molecular logic gate with a fluorescence "OFF-ON-OFF" switching mechanism. researchgate.net The presence of the bromoethyl group in "this compound" provides a convenient anchor point for attaching these triazole recognition units to larger, more complex systems or surfaces.

Table 1: Performance of Various 1,2,3-Triazole-Based Chemosensors

This table summarizes the detection capabilities of different chemosensors built upon the 1,2,3-triazole core, as reported in recent studies.

| Sensor Derivative Class | Target Analyte(s) | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Key Finding | Reference |

| Anthracene-based triazole | Hg²⁺ | 29.1 nM | 1:1 | High selectivity and sensitivity for mercury ions. | csic.es |

| Chalcone-based triazole | Pb²⁺, Cu²⁺ | Not Specified | Not Specified | Selective recognition of lead and copper ions. | rsc.org |

| Phenylhydrazone-based triazole | Cu²⁺ | Not Specified | Not Specified | Colorimetric sensing for copper in biological matrices. | researchgate.net |

| Phenol-triazole-phenol (PTP) | F⁻, Zn²⁺, Cu²⁺ | Not Specified | Not Specified | Acts as a reversible OFF-ON-OFF fluorescent switch and molecular logic gate. | researchgate.net |

| Azo dye-associated triazole | Pb²⁺ | Not Specified | Not Specified | Reversible fluorescent-colorimetric sensor for lead ions in aqueous solution. | rsc.org |

The exceptional electronic properties and high surface area of graphene make it an ideal substrate for sensing applications. rsc.org Functionalizing graphene with molecular recognition elements can produce highly sensitive and selective sensing platforms. The compound this compound is well-suited for this purpose.

The bromoethyl group is a reactive handle that can be used to covalently graft the triazole unit onto the surface of graphene oxide (GO) or other functionalized graphene sheets. nih.gov This chemical modification can be achieved through nucleophilic substitution reactions, where the oxygen-containing functional groups on GO (like hydroxyls and epoxides) displace the bromide ion, forming a stable ether linkage. This process anchors the triazole's sensing functionality directly onto the graphene transducer.

Once integrated, the triazole moiety can selectively bind to target analytes. This binding event alters the local electronic environment, which in turn modulates the electrical conductivity of the graphene sheet. This change in resistance (a chemiresistive response) can be measured with high precision, allowing for the detection of analytes at very low concentrations. rsc.org For example, triazole-modified graphene oxide has been used to create composite membranes for applications in polymer electrolyte fuel cells, demonstrating the successful integration and functionality of these materials. This approach combines the tunable recognition capabilities of triazoles with the superior signal transduction of graphene, paving the way for a new generation of advanced chemical sensors.

Optoelectronic and Energy Materials

The stable, aromatic 1,2,3-triazole ring possesses distinct electronic characteristics that make it a valuable component in materials designed for optoelectronic and energy applications. Its ability to be easily functionalized allows for fine-tuning of these properties.

The integration of triazole derivatives into energy materials has shown promise for enhancing performance and stability. In the field of energy storage, triazole-functionalized materials are being explored for supercapacitors. A notable study reported the synthesis of nitrogen-rich covalent triazine frameworks from a monomer functionalized with 1,2,3-triazole. These materials, when used in a symmetric aqueous supercapacitor, delivered a high capacitance, excellent energy and power densities, and remarkable cycling stability, retaining over 94% of capacity after 20,000 cycles. rsc.org The triazole unit was credited with boosting the electrochemical charge storage capabilities. rsc.org

Furthermore, metal-organic frameworks (MOFs) using 1,2,4-triazole (B32235) as a linker have been developed as battery-type electrodes for "supercapatteries," a hybrid energy storage device combining features of supercapacitors and batteries. csic.esresearchgate.net These MOFs exhibit high surface areas and stable porous structures, which are beneficial for electrochemical performance. csic.esresearchgate.net In the context of solar cells, functional organic cations are used to create multi-layered perovskite films with enhanced moisture stability. While not yet widely demonstrated, the tunable nature of compounds like this compound makes them potential candidates for incorporation as functional components to improve the stability and efficiency of next-generation solar cells.

Table 2: Application of Triazole Derivatives in Energy Storage Devices

This table highlights key performance metrics of energy storage materials incorporating triazole functionalities.

| Material | Device Type | Key Performance Metric | Role of Triazole | Reference |

| 1,2,3-Triazole Functionalized Covalent Triazine Framework | Aqueous Supercapacitor | Energy Density: 44.7 Wh/kg; Stability: >94% retention after 20,000 cycles | Boosts electrochemical charge storage and discharge kinetics | rsc.org |

| 1,2,4-Triazole based Manganese-Organic Framework (UPMOF-5) | Supercapattery | Specific Capacity: 132.4 C/g; Stability: 70.3% retention after 10,000 cycles | Acts as an organic linker creating a stable, porous electrode structure | researchgate.net |

The triazole core is an attractive building block for materials used in Organic Light-Emitting Diodes (OLEDs). The electronic properties of the triazole ring can be leveraged by incorporating it into either the emissive layer or the host materials of an OLED device.

Triazole derivatives have been successfully used in the design of phosphorescent emitters. For example, deep-blue emissive homoleptic Iridium(III) complexes have been synthesized using 1,2,4-triazolylidene ligands, which are isomers of 1,2,3-triazoles. These complexes show promising performance for OLED applications, although work continues to improve their thermal stability.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for Substituted 1-(2-Bromoethyl)-1,2,3-triazoles

The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This reaction is known for its high reliability, wide scope, and the exclusive production of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com Future research will likely focus on developing even more efficient and regioselective synthetic pathways for substituted 1-(2-bromoethyl)-1,2,3-triazoles.

Organocatalytic routes are gaining attention as they offer high regioselectivity and access to novel molecules. middlebury.edu Additionally, metal-catalyzed methods beyond copper, such as those using ruthenium, are being explored to achieve different regioselectivities, like the formation of 1,5-disubstituted triazoles. nih.gov A significant area of development will be one-pot, multicomponent reactions that allow for the synthesis of complex triazole derivatives in a single step, which is both time and resource-efficient. mdpi.com For instance, a one-pot, three-component click chemistry reaction has been successfully used to synthesize coumarin-linked 1,2,3-triazole hybrids. mdpi.com

Further research into cesium carbonate in DMSO as a system to facilitate the formation of 1,2,3-triazoles from β-carbonyl phosphonates under mild conditions presents another promising avenue. acs.org This method has shown high regioselectivity and yields, providing access to variously substituted triazoles. acs.org

Exploration of Underutilized Reactivity of the Bromoethyl Group for Advanced Functionalization

The bromoethyl group on the 1-(2-bromoethyl)-1,2,3-triazole molecule is a key site for further chemical modification. While its reactivity is known, there are still underutilized pathways that could lead to advanced functionalization. The bromoethyl group can be a precursor to a variety of functional groups through nucleophilic substitution reactions.

Future work could explore the conversion of the bromoethyl moiety into other functionalities, such as azides, thiols, or amines, which can then be used in subsequent "click" reactions or other conjugation chemistries. This would allow for the creation of more complex and multifunctional molecules. For example, the bromoethyl group could be transformed into a phthalimide (B116566) moiety, which has shown to influence the biological activity of related triazole compounds. nih.gov

The development of methods for the regioselective N-alkylation of the triazole ring itself is also an important area. scilit.com By controlling the substitution at the N-2 position, researchers can create a wider range of triazole derivatives with tailored properties. scilit.com

Advanced Characterization Techniques for Complex Triazole Architectures

As more complex triazole-based molecules and materials are synthesized, the need for advanced characterization techniques becomes crucial. A combination of spectroscopic and spectrometric methods is often employed to fully elucidate the structures of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are fundamental for determining the basic structure of triazole derivatives. nih.gov NMR titration is a powerful technique to study the formation and stoichiometry of metal complexes with triazole-based ligands. mdpi.com

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular mass of triazole compounds and their metal complexes. mdpi.com

X-ray Diffraction (XRD) : Single-crystal X-ray diffraction provides a definitive 3D structure of crystalline triazole derivatives and their complexes, offering insights into their solid-state packing and intermolecular interactions. mdpi.com Powder XRD can be used to determine the particle size and crystal system of polycrystalline materials. nih.gov

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the synthesized compounds. nih.govnih.gov

The following table summarizes the key characterization techniques and their applications for triazole architectures:

| Technique | Application | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, Titration) | Structural elucidation, studying complex formation and stoichiometry. | nih.govmdpi.com |

| Mass Spectrometry (ESI-MS) | Determination of molecular mass and complex formation. | mdpi.com |

| X-ray Diffraction (Single-crystal and Powder) | Provides 3D structure, information on solid-state packing, particle size, and crystal system. | mdpi.comnih.gov |

| Infrared Spectroscopy (FTIR) | Identification of functional groups. | nih.govnih.gov |

Predictive Modeling for Rational Design of Triazole-Based Materials with Tailored Properties

Computational methods are becoming increasingly important in the rational design of new materials. nih.gov Predictive modeling can be used to forecast the properties of yet-to-be-synthesized triazole derivatives, saving significant time and resources in the laboratory.

Density Functional Theory (DFT) : DFT calculations can be used to determine molecular structures, geometrical parameters, chemical reactivity, stability, and frontier molecular orbital pictures of triazole compounds. nih.gov Theoretical vibrational frequencies calculated by DFT can be correlated with experimental FTIR data. nih.gov

Molecular Docking : This technique is particularly useful in drug design to predict the binding affinity and interaction of triazole-based molecules with biological targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can be employed to correlate the structural features of triazole derivatives with their observed biological activities or material properties, aiding in the design of more potent or effective compounds. mdpi.com

The synergistic use of experimental and theoretical results can lead to a deeper understanding of the structure-property relationships in triazole-based systems. nih.gov

Synergistic Integration of this compound in Multifunctional Systems and Smart Materials

The unique properties of the 1,2,3-triazole ring, such as its good solubility, metabolic stability, and ability to form stable complexes with metals, make it an excellent candidate for incorporation into multifunctional systems and smart materials. nih.govrsc.org The bromoethyl group provides a convenient handle for covalently attaching the triazole unit to other molecules or polymer backbones.

Future research in this area could focus on:

Hybrid Materials : Creating hybrid materials by combining this compound with other functional molecules, such as chromones or xanthones, to develop new compounds with enhanced properties. mdpi.com

Functional Coatings : Designing high-performance organic coatings with anti-corrosive, anti-microbial, or self-healing properties by incorporating triazole-rich molecules. rsc.org

Drug Delivery Systems : Developing triazole-based linkers for drug delivery systems, where the triazole ring's stability and the bromoethyl group's reactivity can be exploited to create targeted and controlled-release formulations.

Sensors : Fabricating chemical sensors where the triazole unit acts as a recognition element for specific analytes, with the bromoethyl group allowing for immobilization onto a sensor surface.

The hybridization of biologically active molecules is a promising strategy in rational drug design, and the 1,2,3-triazole scaffold is a key player in this field. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-1,2,3-triazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselectivity for the 1,4-disubstituted triazole core. Bromoethyl groups can be introduced using 3-bromoprop-1-yne or post-functionalization via alkylation. For example, bromination of a pre-formed triazole derivative (e.g., 1-(1-(4-bromophenyl)triazol-4-yl)ethanone) with bromine in acetic acid achieves high yields (>90%) but requires careful control of stoichiometry and temperature to avoid over-bromination . Alternative methods include nucleophilic substitution of hydroxyl or thiol groups in triazole derivatives with 1,2-dibromoethane .

Q. How can structural confirmation of this compound be achieved?

Combine NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) with X-ray crystallography. For instance, X-ray studies reveal planar triazole rings (r.m.s. deviation ~0.03 Å) and bromoethyl torsional angles (Br–C–C=O ~1–3°), confirming regiochemistry . NMR signals for the bromoethyl group appear as triplets (δ ~3.5–4.0 ppm for CH₂Br and δ ~4.5–5.0 ppm for triazole-CH₂) with coupling constants J = 6–8 Hz .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit antimicrobial and anticancer properties. For example, 4-substituted analogs show inhibitory activity against VIM-2 metallo-β-lactamase (IC₅₀ ~5–10 µM) and α-glucosidases, relevant for antibiotic resistance and diabetes research . Anticancer activity is linked to bromoethyl groups enhancing lipophilicity and cellular uptake, as seen in analogs with IC₅₀ values <10 µM against HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions in this compound derivatives?

X-ray diffraction reveals C–H⋯O/N hydrogen bonds (2.5–3.0 Å) and halogen-halogen interactions (Br⋯Br ~3.6 Å), stabilizing crystal packing. These interactions influence solubility and melting points, critical for formulation . Non-covalent Br⋯π interactions (3.3–3.8 Å) also contribute to supramolecular assembly in solid-state structures .

Q. What strategies address contradictions in SAR data for bromoethyl-triazole derivatives?

Discrepancies in bioactivity often arise from varying substituent electronic effects or steric hindrance. For example, para-bromoaryl groups enhance antimicrobial activity, while ortho-substituents reduce it due to steric clashes with enzyme active sites . Use QSAR models to correlate Hammett σ values or logP with activity, adjusting synthetic routes to prioritize electron-withdrawing groups .

Q. How can regioselectivity challenges during bromoethyl functionalization be mitigated?

Competing alkylation at N1 vs. N2 positions is controlled by solvent polarity and catalyst choice. Polar aprotic solvents (DMF, DMSO) favor N1 alkylation, while Cu(I) catalysts in CuAAC direct substitution to the 4-position . Kinetic studies (e.g., in situ IR monitoring) optimize reaction times to minimize byproducts .

Q. What methodologies evaluate the stability of this compound under physiological conditions?

Accelerated stability studies (40°C/75% RH) combined with HPLC-MS identify degradation products. Bromoethyl groups are prone to hydrolysis in aqueous media (t₁/₂ ~24–48 hrs at pH 7.4), forming triazole-ethanol derivatives. Stabilization strategies include PEGylation or encapsulation in liposomes .

Q. How can computational tools predict reactivity and mechanism in bromoethyl-triazole synthesis?

DFT calculations (e.g., B3LYP/6-31G*) model transition states in CuAAC, showing lower activation energy (~15 kcal/mol) for 1,4-regioselectivity. MD simulations predict bromoethyl group flexibility, aiding in ligand-protein docking studies .

Q. What are the environmental and toxicity risks of this compound?

Ecotoxicity assays (e.g., Microtox®) show LC₅₀ values <1 mg/L for aquatic organisms, necessitating waste neutralization with Na₂S₂O₃ to detoxify brominated byproducts . Cytotoxicity screening (e.g., MTT assays) reveals low IC₅₀ values (<50 µM) for mammalian cells, requiring PPE during handling .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value (from ) |

|---|---|

| Space group | Pn (monoclinic) |

| Br⋯Br distance | 3.599 Å |

| C–H⋯O bond length | 2.65 Å |

| Torsion angle (Br–C–C=O) | 1.2° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.